molecular formula C11H13N5S B4820139 1-(2,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)thiourea

1-(2,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)thiourea

Cat. No.: B4820139
M. Wt: 247.32 g/mol
InChI Key: XDCCFDFYIBYJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)thiourea is a compound that belongs to the class of thioureas, which are known for their diverse biological activities. This compound features a 2,4-dimethylphenyl group and a 1,2,4-triazol-4-yl group attached to a thiourea moiety. The unique structure of this compound makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)thiourea typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with 1,2,4-triazole. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl and triazole groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, while the triazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)urea: Similar structure but with a urea moiety instead of thiourea.

    1-(2,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)guanidine: Contains a guanidine group instead of thiourea.

    1-(2,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)carbamate: Features a carbamate group instead of thiourea.

Uniqueness

1-(2,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the 2,4-dimethylphenyl and 1,2,4-triazol-4-yl groups enhances its potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5S/c1-8-3-4-10(9(2)5-8)14-11(17)15-16-6-12-13-7-16/h3-7H,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCCFDFYIBYJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NN2C=NN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901333584
Record name 1-(2,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825881
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

30990-69-3
Record name 1-(2,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)thiourea
Reactant of Route 2
Reactant of Route 2
1-(2,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)thiourea
Reactant of Route 3
Reactant of Route 3
1-(2,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)thiourea
Reactant of Route 4
Reactant of Route 4
1-(2,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)thiourea
Reactant of Route 5
Reactant of Route 5
1-(2,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)thiourea
Reactant of Route 6
1-(2,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.